molecular formula C22H20N4O3S B307715 1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B307715
M. Wt: 420.5 g/mol
InChI Key: CGPAWSQWLCQJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the Benzoxazepine Moiety: This step may involve the use of specific reagents and catalysts to form the benzoxazepine structure.

    Functional Group Modifications: Introduction of the acetyl, allylsulfanyl, and methoxyphenyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allylsulfanyl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the triazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity.

Industry

In the industrial sector, it may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazino-benzoxazepines: Compounds with similar core structures but different functional groups.

    Benzoxazepines: Compounds lacking the triazine ring but having similar benzoxazepine structures.

    Triazines: Compounds with the triazine ring but different additional structures.

Uniqueness

The uniqueness of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” lies in its specific combination of functional groups and the resulting biological activity, which may differ significantly from other similar compounds.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[6-(2-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H20N4O3S/c1-4-13-30-22-23-20-19(24-25-22)15-9-5-7-11-17(15)26(14(2)27)21(29-20)16-10-6-8-12-18(16)28-3/h4-12,21H,1,13H2,2-3H3

InChI Key

CGPAWSQWLCQJTQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4OC

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4OC

Origin of Product

United States

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